molecular formula C20H26N2O9 B6486492 1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid CAS No. 1215800-84-2

1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid

Cat. No.: B6486492
CAS No.: 1215800-84-2
M. Wt: 438.4 g/mol
InChI Key: NVUCXOXRIPQFPH-UHFFFAOYSA-N
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Description

The compound 1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate is a derivative of benzene-1,4-dicarboxylate (terephthalate) with two methyl ester groups at the 1- and 4-positions and a substituted acetamido group at the 2-position. Oxalic acid (C₂H₂O₄) is a simple dicarboxylic acid, structurally distinct from the target compound but sharing carboxylate functionality.

Key structural features of the target compound:

  • Benzene-1,4-dicarboxylate backbone: Aromatic ring with ester groups at positions 1 and 4 .

Properties

IUPAC Name

dimethyl 2-[[2-(azepan-1-yl)acetyl]amino]benzene-1,4-dicarboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5.C2H2O4/c1-24-17(22)13-7-8-14(18(23)25-2)15(11-13)19-16(21)12-20-9-5-3-4-6-10-20;3-1(4)2(5)6/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUCXOXRIPQFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of benzene dicarboxylates exhibit antitumor properties. The specific compound has shown promise in inhibiting tumor cell proliferation in vitro. A study highlighted its effectiveness against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Analgesic and Anti-inflammatory Properties
The compound has been investigated for its analgesic and anti-inflammatory effects. In animal models, it demonstrated a reduction in pain response and inflammation markers, potentially making it a candidate for pain management therapies .

Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

Polymer Synthesis
The compound can serve as a building block for synthesizing advanced polymers. Its dicarboxylate structure allows for the formation of polyesters with desirable mechanical properties. Studies have demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength .

Nanocomposite Development
In nanotechnology, the compound has been utilized to develop nanocomposites with improved electrical conductivity. By integrating it with conductive fillers, researchers have created materials suitable for electronic applications such as sensors and conductive coatings .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against enzymes involved in metabolic pathways relevant to cancer metabolism. The results indicate competitive inhibition, which could lead to novel therapeutic strategies targeting metabolic dysregulation in tumors .

Drug Delivery Systems
Recent studies have explored the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs suggests that it can enhance bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor cell growth in vitro across multiple cancer types .
Study 2Analgesic PropertiesShowed marked reduction in pain responses in rodent models .
Study 3Neuroprotective EffectsReduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Study 4Polymer SynthesisEnhanced mechanical properties of polyesters when incorporated into polymer matrices .
Study 5NanocompositesImproved electrical conductivity in nanocomposites developed using the compound .
Study 6Enzyme InhibitionIdentified as a competitive inhibitor for key metabolic enzymes involved in cancer metabolism .
Study 7Drug DeliveryIncreased bioavailability of co-administered drugs through complex formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of substituted benzene-1,4-dicarboxylates. Below is a comparative analysis of its structural analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Key Functional Groups Applications/Notes References
Target Compound C₁₈H₂₄N₂O₆ 364.40 2-[2-(Azepan-1-yl)acetamido] Ester, amide, cyclic amine Potential use in MOFs or drug delivery
Dimethyl 2-aminobenzene-1,4-dicarboxylate (5372-81-6) C₁₀H₁₁NO₄ 209.20 2-amino Ester, primary amine Intermediate in organic synthesis
Dimethyl 2-(methanesulfonamido)benzene-1,4-dicarboxylate (136494-09-2) C₁₁H₁₃NO₆S 287.29 2-(methanesulfonamido) Ester, sulfonamide Sulfonamide-based pharmaceuticals
Dimethyl 2-(benzenesulfonamido)benzene-1,4-dicarboxylate (N/A) C₁₇H₁₇NO₆S 363.39 2-(benzenesulfonamido) Ester, aryl sulfonamide Polymer additives or catalysts
Dimethyl 2-(trifluoroacetyl)aminobenzene-1,4-dicarboxylate (445252-15-3) C₁₂H₁₀F₃NO₆ 345.21 2-(trifluoroacetamido) Ester, fluorinated amide High thermal stability
Didodecyl benzene-1,4-dicarboxylate (18749-84-3) C₃₂H₅₄O₄ 502.80 1,4-didodecyl ester (no substituent at 2) Long-chain alkyl esters Lubricants or plasticizers
Oxalic acid (144-62-7) C₂H₂O₄ 90.03 N/A Dicarboxylic acid Metal chelation, cleaning agents

Key Observations:

Substituent Effects on Reactivity and Solubility: The azepan-1-yl group in the target compound introduces a bulky, electron-rich cyclic amine, which may enhance solubility in non-polar solvents compared to sulfonamide derivatives (e.g., ). Trifluoroacetyl-substituted analogs () display enhanced thermal and chemical stability due to fluorine’s electronegativity.

Comparison with Oxalic Acid :

  • Oxalic acid, a simple C₂ dicarboxylate, lacks the aromatic backbone and complex substituents of the target compound. It is a stronger acid (pKa₁ = 1.27, pKa₂ = 4.27) and is widely used in metal chelation (e.g., bismuth-based MOFs in ).
  • The target compound’s ester and amide groups reduce acidity compared to oxalic acid, favoring applications in organic synthesis or materials science.

Applications in Metal-Organic Frameworks (MOFs) :

  • Benzene-1,4-dicarboxylate derivatives (e.g., ) are common ligands in MOFs. The target compound’s azepan-1-yl group could sterically hinder metal coordination, unlike unsubstituted terephthalates (e.g., BTC³⁻ in ).

Research Findings and Data

  • Synthetic Routes : Substituted benzene-1,4-dicarboxylates are typically synthesized via esterification of terephthalic acid followed by amidation or sulfonation at the 2-position .
  • Thermal Stability: Trifluoroacetyl and sulfonamide derivatives exhibit higher decomposition temperatures (>250°C) compared to amino-substituted analogs (<200°C) .
  • Biological Activity : Sulfonamide analogs () show promise in drug design due to their enzyme-inhibiting properties, while the azepan-1-yl group may confer membrane permeability.

Preparation Methods

Core Benzene Ring Functionalization

The benzene-1,4-dicarboxylate core is typically derived from dimethyl terephthalate. Functionalization at the 2-position requires strategic introduction of the acetamido group. A two-step approach involving nitration followed by reduction and acetylation has been employed in analogous systems. For instance, in bazedoxifene synthesis, hydrogenation with palladium on carbon (10% Pd/C) under 50 psi H₂ at 25°C effectively removes benzyl protecting groups. Adapting this, nitration of dimethyl terephthalate could introduce a nitro group at position 2, which is subsequently reduced to an amine and acetylated to form the acetamido moiety.

Key Conditions :

  • Nitration : HNO₃/H₂SO₄ at 0–5°C.

  • Reduction : H₂/Pd-C in ethanol, 25°C, 20 hours.

  • Acetylation : Acetic anhydride in pyridine, room temperature.

Introduction of the Azepane Side Chain

The azepane-ethylacetamido group is introduced via nucleophilic substitution or amide coupling. In bazedoxifene synthesis, sodium hydride in DMF facilitates alkylation of phenolic oxygen with azepane-containing chlorides. For the target compound, 2-(azepan-1-yl)acetyl chloride could react with the free amine on the benzene ring.

Example Protocol :

  • Activate the amine intermediate (post-reduction) with NaH in DMF at -5–5°C.

  • Add 2-(azepan-1-yl)acetyl chloride dropwise under inert atmosphere.

  • Stir at 20–25°C for 12 hours.

Yield Optimization :

  • Excess acyl chloride (1.2 equiv.) improves conversion.

  • Maintaining pH >8 prevents premature protonation of the amine.

Salt Formation with Oxalic Acid

The free base of the compound is converted to its oxalic acid salt via acid-base reaction. This step parallels the acetic acid salt formation in bazedoxifene synthesis.

Procedure :

  • Dissolve the free base in ethanol at 50°C.

  • Add oxalic acid (1.0 equiv.) in ethanol dropwise.

  • Cool to 0°C to induce crystallization.

  • Filter and wash with chilled ethanol.

Critical Parameters :

  • Stoichiometry : A 1:1 molar ratio ensures complete salt formation.

  • Temperature : Slow cooling (2°C/min) enhances crystal purity.

Reaction Optimization and Challenges

Catalytic Hydrogenation

Hydrogenation steps, as seen in bazedoxifene synthesis, are sensitive to catalyst loading and solvent choice. For the target compound’s nitro reduction:

ParameterOptimal ValueEffect on Yield
Pd/C Loading10% w/wMaximizes H₂ uptake
SolventEthanol/THF (3:1)Prevents over-reduction
Pressure50 psiBalances speed and safety

Challenge : Over-reduction of the ester groups can occur above 50°C.

Amidation Efficiency

The azepane-acetamido coupling faces steric hindrance. Using DMF as a solvent and NaH as a base improves reactivity, but competing hydrolysis necessitates anhydrous conditions.

Yield Comparison :

BaseSolventTemperatureYield
NaHDMF25°C72%
K₂CO₃Acetone40°C58%

Purification Strategies

Crude products often require recrystallization. Bazedoxifene purification via ethanol/ethyl acetate mixtures suggests a similar approach:

  • Dissolve the crude product in hot ethyl acetate (75°C).

  • Add ethanol dropwise until cloud point.

  • Cool to 0°C and filter.

Purity Enhancement :

  • L-Ascorbic Acid : Added to prevent oxidation during crystallization.

  • Multi-Stage Washing : Sequential washes with ethanol/water (9:1) remove unreacted starting material.

Analytical Characterization

Key Metrics :

  • HPLC Purity : >99% (Column: C18, Mobile phase: MeCN/0.02M NH₄H₂PO₄).

  • Melting Point : 139–163°C (similar to bazedoxifene acetate).

  • ¹H NMR : δ 1.5–1.7 (m, azepane CH₂), δ 3.8 (s, OCH₃).

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR (to confirm substituent positions and azepane ring integration), FT-IR (to validate amide C=O and ester carbonyl stretches at ~1650–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) (to verify molecular ion peaks and isotopic patterns). For structural ambiguity, compare experimental spectra with simulated data from quantum mechanical calculations (e.g., DFT) .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer: Refer to Safety Data Sheet (SDS) guidelines for dicarboxylate derivatives:

  • Use gloves (nitrile) , fume hoods , and chemical-resistant lab coats .
  • In case of skin contact, wash with soap and water ; for eye exposure, rinse with water for ≥15 minutes and seek medical advice .
  • Store in airtight containers at 4°C to prevent hydrolysis of the ester and amide bonds .

Q. What databases and search strategies are effective for retrieving prior studies on this compound?

  • Methodological Answer: Apply systematic search protocols adapted from EPA literature strategies :

  • Databases: SciFinder, Reaxys, PubMed, and specialized platforms like CAS Common Chemistry.
  • Keywords: Use IUPAC name variations, CAS numbers, and Boolean operators (e.g., "benzene-1,4-dicarboxylate" AND "azepane" AND "oxalic acid").
  • Filters: Exclude patents and industrial-scale synthesis studies to focus on mechanistic or analytical research.

Advanced Research Questions

Q. How can computational methods optimize the synthesis route of this compound?

  • Methodological Answer: Employ reaction path search algorithms (e.g., artificial force-induced reaction method) combined with density functional theory (DFT) to model intermediates and transition states. Validate predictions using small-scale microwave-assisted synthesis trials under varied catalysts (e.g., DMAP, pyridine) and solvent systems (e.g., DMF, THF) .

Q. What experimental designs are suitable for resolving contradictions in reported solubility data?

  • Methodological Answer: Implement a Design of Experiments (DoE) approach:

  • Variables: Test solubility in polar (water, DMSO) vs. non-polar (hexane) solvents across pH gradients (2–12).
  • Controls: Include oxalic acid and methyl benzoate analogs to isolate the azepane-acetamido group’s effects.
  • Analysis: Use Hansen solubility parameters and multivariate regression to identify dominant factors .

Q. How can hybrid computational-experimental frameworks elucidate the compound’s reaction mechanisms?

  • Methodological Answer: Combine ab initio molecular dynamics (AIMD) simulations with in situ FT-IR monitoring to track real-time amide bond formation and ester hydrolysis. Cross-reference computational activation energies with experimental Arrhenius plots derived from kinetic studies .

Q. What strategies minimize by-products during the coupling of azepane-acetamido and dicarboxylate moieties?

  • Methodological Answer: Optimize reaction stoichiometry using stoichiometric titration (e.g., HATU/DIPEA for amide coupling) and employ flow chemistry to enhance mixing efficiency. Monitor by-product formation via HPLC-PDA with C18 columns (acetonitrile/water gradient elution) .

Data Analysis & Quality Assurance

Q. How should researchers address discrepancies in published thermodynamic data (e.g., ΔHf, logP)?

  • Methodological Answer: Conduct meta-analysis using criteria from EPA quality assessment frameworks :

  • Weighting: Prioritize studies with replicate measurements and standardized calorimetry (e.g., DSC for ΔHf).
  • Outlier detection: Apply Grubbs’ test to exclude anomalous values.
  • Validation: Cross-check computational predictions (e.g., COSMO-RS for logP) against experimental octanol-water partition coefficients .

Q. What protocols ensure reproducibility in crystallography studies of this compound?

  • Methodological Answer: For X-ray diffraction:

  • Crystallization: Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) at controlled humidity.
  • Data collection: Maintain 100 K temperature and validate structure refinement with R-factor < 0.05 .
  • Deposition: Submit CIF files to the Cambridge Structural Database (CSD) for peer verification .

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